molecular formula C19H17N3OS B11150942 [2-(Pyridin-3-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

[2-(Pyridin-3-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B11150942
M. Wt: 335.4 g/mol
InChI Key: NHJSKTILQHATTG-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)quinolin-4-ylmethanone is a complex organic compound with the molecular formula C19H17N3OS and a molecular weight of 335.4228 This compound is characterized by its unique structure, which includes a quinoline ring fused with a pyridine ring and a thiomorpholine moiety

Preparation Methods

The synthesis of 2-(Pyridin-3-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(Pyridin-3-yl)quinolin-4-ylmethanone undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Scientific Research Applications

2-(Pyridin-3-yl)quinolin-4-ylmethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 2-(Pyridin-3-yl)quinolin-4-ylmethanone include other quinoline and pyridine derivatives, such as:

    Pyrazinamide: An important anti-tubercular agent with a pyridine ring.

    Quinoline N-oxides: Compounds with an oxidized quinoline ring.

    Dihydroquinolines: Reduced forms of quinoline derivatives.

What sets 2-(Pyridin-3-yl)quinolin-4-ylmethanone apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

(2-pyridin-3-ylquinolin-4-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C19H17N3OS/c23-19(22-8-10-24-11-9-22)16-12-18(14-4-3-7-20-13-14)21-17-6-2-1-5-15(16)17/h1-7,12-13H,8-11H2

InChI Key

NHJSKTILQHATTG-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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